molecular formula C3H4BrN3 B591992 3-Bromo-1H-pyrazol-4-amine CAS No. 1374394-78-1

3-Bromo-1H-pyrazol-4-amine

Cat. No.: B591992
CAS No.: 1374394-78-1
M. Wt: 161.99
InChI Key: AEQPCNLUSNRCHM-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrazol-4-amine is a heterocyclic compound with the molecular formula C3H4BrN3. It is a derivative of pyrazole, a five-membered aromatic ring containing two adjacent nitrogen atoms. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1H-pyrazol-4-amine typically involves the bromination of 1H-pyrazol-4-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation or reduction can lead to different functionalized derivatives .

Scientific Research Applications

3-Bromo-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its potential biological activity.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 4-Bromo-1H-pyrazole
  • 3,5-Dibromo-1H-pyrazole

Comparison: 3-Bromo-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other brominated pyrazoles.

Properties

IUPAC Name

5-bromo-1H-pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3/c4-3-2(5)1-6-7-3/h1H,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQPCNLUSNRCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374394-78-1
Record name 3-bromo-1H-pyrazol-4-amine
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